methanone CAS No. 56106-95-7](/img/structure/B14647249.png)
[4-(Azocan-1-yl)-3-nitrophenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azocan-1-yl)-3-nitrophenylmethanone is an organic compound characterized by the presence of an azocane ring, a nitrophenyl group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azocan-1-yl)-3-nitrophenylmethanone typically involves the reaction of benzoyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as flash column chromatography, to isolate the compound in high yield .
Industrial Production Methods
Industrial production of 4-(Azocan-1-yl)-3-nitrophenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Azocan-1-yl)-3-nitrophenylmethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylmethanone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(Azocan-1-yl)-3-nitrophenylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Azocan-1-yl)-3-nitrophenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Azocan-1-yl(phenyl)methanone
- 4-(Azocan-1-yl)phenylmethanamine
- 1-Benzoyl-octahydro-azocine
Uniqueness
4-(Azocan-1-yl)-3-nitrophenylmethanone is unique due to the presence of both an azocane ring and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
56106-95-7 |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(azocan-1-yl)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O3/c23-20(16-9-5-4-6-10-16)17-11-12-18(19(15-17)22(24)25)21-13-7-2-1-3-8-14-21/h4-6,9-12,15H,1-3,7-8,13-14H2 |
InChI Key |
MIVGCDHAOIWEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


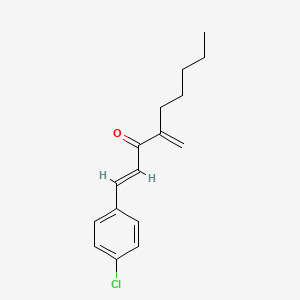
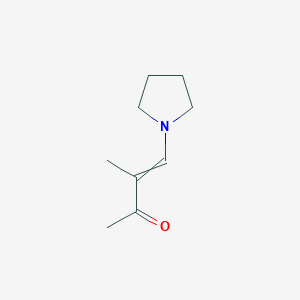
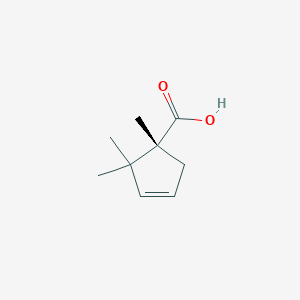
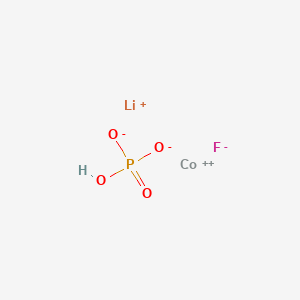
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
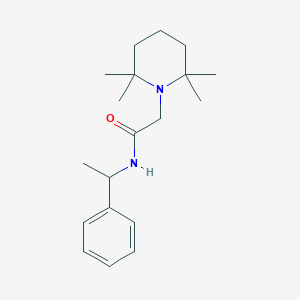


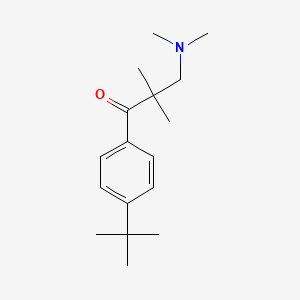
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

